molecular formula C17H24BNO3 B1406559 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1491167-08-8

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B1406559
CAS No.: 1491167-08-8
M. Wt: 301.2 g/mol
InChI Key: OHZPPNRUIHYHBJ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a boron-containing heterocyclic compound featuring an indolin-2-one core substituted with three methyl groups (at positions 1, 3, and 3) and a pinacol boronate ester group at position 4. This structure combines the rigidity of the indolinone scaffold with the reactivity of the boronate ester, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings for synthesizing pharmaceuticals and functional materials . The 1,3,3-trimethyl substitution pattern enhances steric bulk and may improve metabolic stability compared to non-methylated analogs, as seen in related kinase inhibitors like KMU-1170 .

Properties

IUPAC Name

1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZPPNRUIHYHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronation of Indolinone Derivatives

Methodology Overview:

Multi-step Functionalization via Bromination and Borylation

Methodology Overview:

This strategy involves initial halogenation of the indolinone core, followed by a palladium-catalyzed borylation. The halogenation step introduces a reactive site for subsequent boron attachment.

Key Reaction Conditions:

Parameter Typical Conditions Reference Source
Bromination N-bromosuccinimide (NBS), in solvents like DMF or DCM
Borylation Bis(pinacolato)diboron, Pd catalyst, KOAc
Temperature Bromination: room temperature to 60°C; Borylation: 100°C
Time Bromination: 2-4 hours; Borylation: 20 hours

Procedure:

  • Brominate the indolinone at the desired position using NBS under controlled conditions.
  • Purify the brominated intermediate.
  • Subject the brominated compound to palladium-catalyzed borylation with B₂pin₂ and KOAc.
  • Purify the final boronic ester via chromatography.

Research Findings:

This method allows for regioselective functionalization, enabling the synthesis of various positional isomers. The yields are generally moderate to high, with reaction times optimized via microwave assistance.

Microwave-Assisted Suzuki-Miyaura Coupling

Methodology Overview:

Recent advances utilize microwave irradiation to facilitate Suzuki-Miyaura coupling reactions, attaching the boronic ester to the indolinone scaffold efficiently.

Reaction Conditions:

Parameter Typical Conditions Reference Source
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Boronic Ester Pre-synthesized boron-functionalized indolinone
Base Tert-butoxide or potassium carbonate
Solvent Toluene/CPME mixture
Temperature 150°C
Time 0.5 hours

Procedure:

  • Combine the boronic ester with an aryl or heteroaryl halide in the presence of the palladium catalyst and base.
  • Subject the mixture to microwave irradiation at 150°C for 30 minutes.
  • Quench, extract, and purify the product.

Research Findings:

This method offers rapid synthesis with high yields, often exceeding 90%, and is particularly suitable for complex indolinone derivatives with sensitive functionalities.

Summary Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct Borylation B₂pin₂, Pd catalyst, KOAc 80-150°C, 12-20h Simplicity, high yield Requires pre-functionalized substrate
Bromination + Borylation NBS, B₂pin₂, Pd catalyst Room temp to 100°C Regioselectivity Multi-step process
Microwave-Assisted Coupling Boronic ester, Pd catalyst, base 150°C, 0.5h Rapid, high yield Necessitates pre-synthesis of boronic ester

Notes on Optimization and Research Findings

  • Microwave irradiation consistently reduces reaction times and improves yields, as evidenced by multiple studies.
  • Choice of solvent significantly influences reaction efficiency; 1,4-dioxane and CPME are preferred for their stability and polarity.
  • Catalyst loading typically ranges from 5-15 mol%, with higher loadings correlating with increased yields.
  • Temperature control is critical; excessive heat can lead to decomposition, especially in sensitive indolinone frameworks.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The dioxaborolane group undergoes oxidation to yield boronic acids, which are pivotal intermediates in cross-coupling reactions. For example:

  • Oxidation : Using hydrogen peroxide or peracids under acidic conditions converts the dioxaborolane moiety into a boronic acid derivative .

  • Reduction : Sodium borohydride or lithium aluminum hydride reduces the boron center, producing borane intermediates .

Key Products :

Reaction TypeReagents/ConditionsMajor ProductYield
OxidationH₂O₂, H₂SO₄6-Borono-1,3,3-trimethylindolin-2-one82%
ReductionNaBH₄, THFBorane-indolinone complex68%

Substitution Reactions

The dioxaborolane group participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For instance:

  • Suzuki Coupling : Reacting with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

Example Protocol :

  • Combine 1.0 mmol substrate, 1.2 mmol aryl halide, 5 mol% Pd catalyst.

  • Heat at 80°C in dioxane/H₂O (3:1) for 12 hours.

  • Isolate via column chromatography (PE:EA = 5:1).

Key Outcomes :

Aryl HalideProductYield
4-Bromotoluene6-(p-Tolyl)-1,3,3-trimethylindolin-2-one78%

Condensation Reactions

The indolinone core reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions to form fused heterocycles:

  • Mechanism : Acid-catalyzed dehydration forms Schiff bases, followed by cyclization .

Case Study :

  • Condensation with benzaldehyde in HCl/EtOH yields a spiro[indoline-3,2'-quinoline] derivative (73% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s dioxaborolane group binds to biological targets (e.g., enzymes) through reversible covalent interactions, as demonstrated via SPR and FRET assays .

Comparative Reactivity

The table below contrasts this compound’s reactivity with structural analogs:

CompoundKey ReactionUnique Feature
Phenylboronic Acid Pinacol EsterFaster Suzuki couplingLacks indolinone core
4-BoronobenzaldehydeAldehyde oxidationNo fused ring system
1,3,3-Trimethyl-6-dioxaborolane-indolinoneEnhanced stability in acidic conditionsSynergistic core-boron interactions

Synthetic Workflow

A generalized synthesis route involves:

  • Indolinone core formation : Cyclization of 2-nitrophenyl ethanol derivatives under LED irradiation .

  • Borylation : Reaction with pinacolborane using CuBr/ligand systems .

Optimized Conditions :

  • Temperature: 25–80°C

  • Catalyst: CuBr (10 mol%)

  • Ligand: Bipyridine (12 mol%)

This compound’s versatility in oxidation, cross-coupling, and condensation reactions underscores its utility in medicinal chemistry and materials science. Its unique stability and reactivity profile distinguish it from simpler boronic esters, enabling advanced applications in catalysis and drug design.

Scientific Research Applications

Synthetic Applications

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex boron-containing molecules through various chemical reactions:

  • Building Block for Boronic Esters : The compound can be utilized in the synthesis of boronic esters which are crucial intermediates in organic synthesis.
  • Catalysis : It can act as a catalyst or catalyst precursor in reactions such as Suzuki coupling and other cross-coupling reactions involving boron compounds.

Biological Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic implications:

  • Drug Development : Its structure positions it as a candidate for the development of boron-based drugs. Boron compounds are known for their role in cancer therapy through boron neutron capture therapy (BNCT), where they selectively target tumor cells.
  • Imaging Agents : The compound may also find use as an imaging agent due to its ability to form reversible covalent bonds with biological targets. This property is exploited in fluorescence resonance energy transfer (FRET) studies to understand biological interactions.

Material Science Applications

In materials science, this compound is explored for its potential in the development of advanced materials:

  • Organic Electronics : The compound can be integrated into organic electronic devices due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Nanomaterials : Research indicates that derivatives of this compound may be used in the synthesis of nanomaterials with tailored properties for specific applications.

Case Study 1: Drug Development

A study investigating the efficacy of boron-containing compounds in cancer therapy highlighted the potential of 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indolin-2-one as a selective agent against tumor cells. The study utilized various assays to evaluate cytotoxicity and binding affinity to cancer-specific targets.

Case Study 2: Organic Electronics

Researchers have explored the incorporation of this compound into polymer matrices for organic solar cells. The findings indicated enhanced charge transport properties and improved device efficiency compared to traditional materials.

Comparison with Related Compounds

To better understand the uniqueness of 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indolin-2-one relative to similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-oneContains a methyl group instead of trimethylDifferent reactivity due to methyl substitution
3-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-biphenylBiphenyl structure with two dioxaborolane unitsEnhanced stability and different optical properties
Trimethyl(3-(4-(4,4,5,-5-tetramethyl-1,-3,-2-dioxaborolan)-Yl)propynIncorporates a propyne moietyDifferent reactivity profile due to alkyne presence

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indolinone core can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Structural Differences:

  • Substitution Position : The target compound’s boronate group at position 6 distinguishes it from 5-substituted analogs (e.g., CAS 837392-64-0), which may alter electronic properties and reactivity in cross-couplings .

Reactivity in Cross-Coupling Reactions

  • The boronate ester in the target compound enables efficient Suzuki-Miyaura couplings, similar to other pinacol boronate esters . However, steric effects from the 1,3,3-trimethyl groups may slow reaction kinetics compared to less hindered analogs like 893441-85-5 .
  • Example: In the synthesis of KMU-1170, a related boronate-containing indolinone demonstrated robust coupling efficiency with aryl halides, critical for constructing kinase inhibitor scaffolds .

Physicochemical Properties

  • Solubility: The 1,3,3-trimethyl groups likely enhance lipophilicity (predicted logP ~2.5) compared to non-methylated analogs (logP ~1.8 for CAS 893441-85-5), improving membrane permeability .
  • Thermal Stability: Methylation increases thermal stability, as evidenced by higher melting points in methylated indolinones (e.g., 170–173°C for 3b in vs. 150–155°C for non-methylated derivatives).

Biological Activity

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a complex organic compound notable for its unique structural features that combine an indoline core with a boron-containing dioxaborolane group. This compound has attracted significant attention in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C17H24BNO3C_{17}H_{24}BNO_3, with a molecular weight of approximately 301.2 g/mol. Its structure is characterized by the presence of a boron atom integrated into a dioxaborolane moiety, which is known to enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Properties : The indoline core is often associated with anticancer activity. Studies have shown that indoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit glycosidases and other enzymes relevant in metabolic pathways associated with cancer and diabetes.
  • Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) suggest that this compound may bind effectively to various biological targets.

Case Studies

Several studies have investigated the biological activity of boron-containing compounds similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives with the indoline structure showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
    • Another investigation highlighted the potential of these compounds in Boron Neutron Capture Therapy (BNCT), where boron compounds selectively accumulate in tumor cells and release cytotoxic particles upon neutron irradiation.
  • Enzyme Inhibition :
    • Research on glycosidase inhibitors revealed that certain derivatives exhibited competitive inhibition profiles against α-glucosidase with Ki values indicating strong binding affinity.

Comparative Analysis

The following table summarizes the biological activities and properties of structurally related compounds:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-oneMethyl group instead of trimethylPotentially different reactivityAnticancer activity
3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,1'-biphenylBiphenyl structureEnhanced stabilityEnzyme inhibition
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YNIncorporates alkyne moietyDifferent reactivity profileAntimicrobial properties

Mechanistic Insights

The unique combination of the indoline core and the boron moiety enhances the compound's reactivity towards biological targets. The dioxaborolane group can facilitate interactions with nucleophiles in biological systems due to its electrophilic nature.

Q & A

Q. How does the compound’s structure align with current mechanistic models of boron-based catalysis?

  • Methodological Answer : The dioxaborolane group’s rigid geometry stabilizes transition states in cross-coupling via chelation-assisted Pd insertion . Compare its performance with less hindered boronic esters (e.g., phenylboronic acid) to validate steric vs. electronic contributions.

Q. What role does the indolin-2-one core play in modulating the compound’s photophysical or biological properties?

  • Methodological Answer : The conjugated system may enable fluorescence, useful in tracking reaction progress via UV-vis spectroscopy. For biological studies, conduct docking simulations to assess interactions with target proteins (e.g., kinase inhibitors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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